molecular formula C11H15NO B039638 1-Phenylpiperidin-4-ol CAS No. 117896-69-2

1-Phenylpiperidin-4-ol

Cat. No.: B039638
CAS No.: 117896-69-2
M. Wt: 177.24 g/mol
InChI Key: FMHLUYMKOSEANZ-UHFFFAOYSA-N
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Description

1-Phenylpiperidin-4-ol is an organic compound with the molecular formula C11H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to the piperidine ring at the fourth position, along with a hydroxyl group. It is known for its significance in various scientific research fields, including chemistry, biology, and medicine .

Future Directions

Piperidines, including 1-Phenylpiperidin-4-ol, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow, with more than 7000 piperidine-related papers published during the last five years .

Biochemical Analysis

Biochemical Properties

1-Phenylpiperidin-4-ol has been evaluated for its potential treatment of HIV . It interacts with the chemokine receptor CCR5, which is an essential co-receptor in the process of HIV-1 entry . The nature of these interactions involves a strong salt-bridge interaction, which is believed to anchor the ligands to the CCR5 receptor .

Cellular Effects

The effects of this compound on cells are primarily related to its antagonistic activities on the CCR5 receptor . It has been reported that cells could not become infected with macrophage-tropic (R5) HIV-1 strains in vitro if they do not express CCR5 . Therefore, the blockade of the CCR5 receptor by this compound could potentially treat HIV-1 infections .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the CCR5 receptor . All CCR5 antagonists, including this compound, contain one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Temporal Effects in Laboratory Settings

It is known that the compound has been synthesized and evaluated for its CCR5 antagonistic activities .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Metabolic Pathways

It is known that the compound interacts with the CCR5 receptor, which plays a crucial role in the process of HIV-1 entry .

Transport and Distribution

It is known that the compound interacts with the CCR5 receptor, which is a seven transmembrane G-protein coupled receptor .

Subcellular Localization

It is known that the compound interacts with the CCR5 receptor, which is a seven transmembrane G-protein coupled receptor .

Preparation Methods

1-Phenylpiperidin-4-ol can be synthesized through several synthetic routes. One common method involves the hydrogenation of 1-phenyl-4-piperidone using palladium or rhodium catalysts. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product . Another approach involves the reduction of 1-phenyl-4-piperidone using sodium borohydride in an alcoholic solvent . Industrial production methods often employ similar catalytic hydrogenation techniques to ensure high yields and purity.

Properties

IUPAC Name

1-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHLUYMKOSEANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371877
Record name 1-phenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117896-69-2
Record name 1-phenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Referring to the above reaction diagram, tetrahydroquinoline may be alkylated in methanol by adding excess bromoethanol, sodium iodide and potassium carbonate and refluxing the solution for 24 hours. The product is preferably isolated in water and purified by vacuum distillation. If phenylpiperazine is the starting material, it is alkylated under the same reaction conditions. A 1-phenyl-4-piperidinol structure is synthesized by preparing N-but-3-enyl--N-methylaniline, and treating with aqueous trifluoroacetic acid. N-but-3-enyl--N-methylaniline is provided by alkylation of N-methylaniline with 4-bromobut-1-ene. 1-Phenyl-3-pyrrolidinol is synthesized by the reaction of aniline with 1,4-dibromo-2-butanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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